![molecular formula C15H25N3S B5770075 N-[4-(diethylamino)phenyl]-N'-isobutylthiourea](/img/structure/B5770075.png)
N-[4-(diethylamino)phenyl]-N'-isobutylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(diethylamino)phenyl]-N'-isobutylthiourea (DEAB) is a chemical compound that has gained significant attention in scientific research. It is a thiourea derivative that has been extensively studied for its potential use in various fields of research. DEAB has been found to have a wide range of biological activities, making it a promising compound for further investigation.
Mecanismo De Acción
The mechanism of action of N-[4-(diethylamino)phenyl]-N'-isobutylthiourea involves the inhibition of ALDH activity. ALDH is a family of enzymes that catalyze the oxidation of aldehydes to carboxylic acids. ALDH has been found to play a crucial role in stem cell differentiation and cancer stem cell survival. This compound inhibits the activity of ALDH by binding to the active site of the enzyme, thereby preventing the oxidation of aldehydes.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of ALDH, which plays a crucial role in stem cell differentiation and cancer stem cell survival. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(diethylamino)phenyl]-N'-isobutylthiourea has several advantages for use in scientific research. It is a potent ALDH inhibitor that can be used to study the role of ALDH in various biological processes. This compound is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, this compound has some limitations, including its potential toxicity and the need for careful handling. Additionally, this compound may have off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-[4-(diethylamino)phenyl]-N'-isobutylthiourea. One area of interest is the development of more potent and selective ALDH inhibitors. Another area of interest is the use of this compound in the treatment of cancer and other diseases. This compound may also be useful in the study of stem cell differentiation and the development of new therapies for neurodegenerative diseases. Further research is needed to fully understand the potential applications of this compound in scientific research.
Métodos De Síntesis
N-[4-(diethylamino)phenyl]-N'-isobutylthiourea can be synthesized using various methods, including the reaction between isobutylamine and 4-(diethylamino)phenyl isothiocyanate. The reaction is carried out in anhydrous ethanol, and the resulting product is purified using column chromatography. The purity of the synthesized this compound can be determined using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N-[4-(diethylamino)phenyl]-N'-isobutylthiourea has been extensively studied for its potential use in various fields of scientific research, including cancer research, stem cell research, and developmental biology. It has been found to inhibit the activity of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in stem cell differentiation and cancer stem cell survival. This compound has been shown to be an effective inhibitor of ALDH in both in vitro and in vivo studies.
Propiedades
IUPAC Name |
1-[4-(diethylamino)phenyl]-3-(2-methylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3S/c1-5-18(6-2)14-9-7-13(8-10-14)17-15(19)16-11-12(3)4/h7-10,12H,5-6,11H2,1-4H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMONIABTDSDBME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=S)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

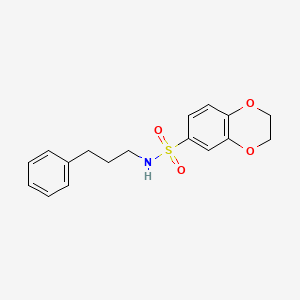
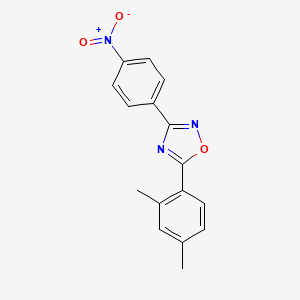

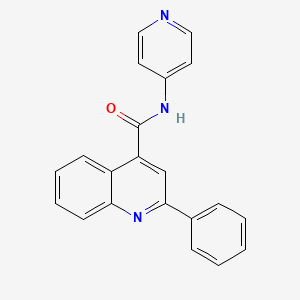
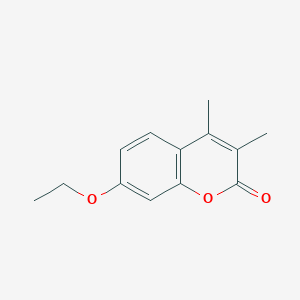

![isopropyl {[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5770038.png)
![3-amino-2-propyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5770041.png)
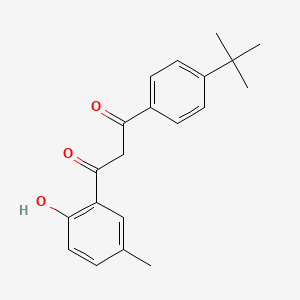
![4-(cyclopentyloxy)-N'-[1-(4-propoxyphenyl)ethylidene]benzohydrazide](/img/structure/B5770052.png)
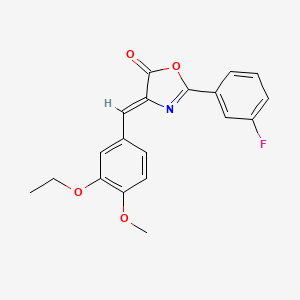
![ethyl 3-{[(2-anilino-2-oxoethyl)thio]methyl}benzoate](/img/structure/B5770076.png)
![N-[2-(4-methoxyphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5770100.png)
